4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone

Green Chemistry Process Chemistry Quinazolinone Synthesis

4-Methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone (CAS 25809-80-7) is the prototypical 4-methylene quinazolin-2-one scaffold—a validated FGFR kinase inhibitor chemotype and N-heterocyclic olefin (NHO) analog. Its defining exocyclic C=C bond enables organocatalytic applications and unique metal-coordination chemistry unavailable in generic 3-phenyl-3,4-dihydro-2(1H)-quinazolinones. Procurement of a saturated analog eliminates this critical functional handle. The compound is accessible via a green, metal-free, chromatography-free protocol (NaOH/MeCN/RT, 90% isolated yield at 20 mmol scale), making it ideal for parallel SAR libraries, NHO catalyst development, and hard-base (O-donor) ligand studies complementary to thione analogs. Choose this scaffold for hit-to-lead FGFR programs, organocatalysis research, or scalable CRO/CDMO tech transfer with water as the sole stoichiometric byproduct.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
Cat. No. B5844279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC=C1C2=CC=CC=C2NC(=O)N1C3=CC=CC=C3
InChIInChI=1S/C15H12N2O/c1-11-13-9-5-6-10-14(13)16-15(18)17(11)12-7-3-2-4-8-12/h2-10H,1H2,(H,16,18)
InChIKeyNYOVEFUYLYITFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone – Core Scaffold Identity and Procurement Baseline


4-Methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone (CAS 25809-80-7; also named 4-methylene-3-phenyl-3,4-dihydroquinazolin-2(1H)-one, compound 7a) is a heterocyclic small molecule (C15H12N2O, MW 236.27) belonging to the 3,4-dihydro-2(1H)-quinazolinone family [1]. It is distinguished from the broader quinazolinone class by the presence of an exocyclic methylene group at the 4-position, which imparts unique reactivity as an N-heterocyclic olefin (NHO) analog [2]. The compound has been synthesized via at least two distinct routes: an electrogenerated base (EGB) method reported by Sbei et al. (2018) and a metal-free, NaOH-catalyzed one-pot cyclization of 2-aminoacetophenone with phenyl isocyanate described by Yan et al. (2019), the latter achieving a 90% isolated yield at 20 mmol scale with simple precipitation-based purification [1][2]. This scaffold has been identified as a potential FGFR kinase inhibitor core and a promising organocatalyst precursor [2].

Why 4-Methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone Cannot Be Replaced by a Generic 3-Phenylquinazolinone


Substituting this compound with a generic 3-phenyl-3,4-dihydro-2(1H)-quinazolinone lacking the 4-methylene group eliminates the exocyclic C=C double bond that is the defining functional handle of this scaffold [1]. This olefinic moiety is mechanistically critical: it enables the compound to function as an N-heterocyclic olefin (NHO) analog with demonstrated organocatalytic potential, a property absent in the saturated 4-position congeners [2]. Furthermore, the 4-methylene group alters the electronic structure of the quinazolinone ring, influencing both the pKa of the N1–H and the compound's capacity to participate in metal coordination or π-stacking interactions [1]. The thione analog (4-methylene-3-phenyl-3,4-dihydroquinazoline-2(1H)-thione, HPhqS) has been shown to act as a ligand for Pd(II) and Pt(II), forming complexes with cytotoxic activity (IC50 = 3.48–4.29 μM against MCF-7); the oxo compound's distinct hard-base character predicts divergent coordination chemistry and biological selectivity compared to the soft-base thione [3]. Procurement of a generic analog therefore risks loss of both the NHO-type reactivity and the specific metal-binding profile.

Quantitative Differentiation Evidence for 4-Methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone Versus Closest Analogs


Synthetic Yield: Metal-Free NaOH-Catalyzed Route vs. Prior Au(I)-Catalyzed and Electrogenerated Base Methods

The Yan et al. (2019) metal-free, NaOH-catalyzed (10 mol%) one-pot cyclization of 2-aminoacetophenone with phenyl isocyanate delivers 4-methylene-3-phenyl-3,4-dihydroquinazolin-2(1H)-one (7a) in 90% isolated yield at 20 mmol scale [1]. This outperforms the earlier Au(I)-catalyzed hydroamidation approach of Gimeno et al. (2010, 2014), which required expensive transition-metal catalysts and inert conditions [1]. It also compares favorably with the electrogenerated base (EGB) method of Sbei et al. (2018), which requires specialized electrochemical equipment (graphite cathode, controlled potential, 0 °C) and for which isolated yields for this specific substrate were described only as 'good' without quantitative reporting [2]. For context, the structurally analogous 4-methylene-3-(o-tolyl) derivative (7b) was obtained in 58% yield under optimized conditions, while di-substituted aryl analogs (7l–7o) gave relatively low yields, highlighting that the unsubstituted 3-phenyl substrate (7a) is particularly well-suited to this high-yielding protocol [1].

Green Chemistry Process Chemistry Quinazolinone Synthesis

Scalability Validation: 20 mmol Demonstration with Filtration-Only Purification vs. Chromatography-Dependent Analogs

A dedicated scale-up experiment was performed for compound 7a: reaction of 2-aminoacetophenone (1) and phenyl isocyanate (5a) at 20 mmol in MeCN (50 mL) with NaOH (5 M, 10 mol%) at room temperature afforded 7a in 90% yield, matching the small-scale result [1]. Critically, the product precipitated directly from the reaction medium upon cooling and was isolated as a pure solid by simple filtration without any chromatographic purification step [1]. This contrasts sharply with many substituted quinazolinone analogs synthesized via multi-step routes requiring column chromatography or recrystallization from mixed solvents. The melting point of 186–188 °C (Lit. 188–190 °C per Sbei et al.) provides a convenient identity and purity checkpoint for incoming QC without requiring advanced instrumentation [1][2].

Process Scale-Up Industrial Chemistry Quinazolinone Manufacturing

Functional Handle Differentiation: Exocyclic Methylene Reactivity vs. Saturated 4-Position Quinazolinones

The exocyclic methylene group at the 4-position (C=CH2) of this compound is the defining structural feature that distinguishes it from the vast majority of 3,4-dihydro-2(1H)-quinazolinones, which bear a saturated CH2 or substituted alkyl/aryl group at this position [1]. Sbei et al. (2018) specifically note that 4-methylene N-substituted quinazolin-2-one frameworks, 'due to their structural exocyclic double bond, could be promising compounds to be applied as organocatalysts in polymer chemistry, similarly to N-heterocyclic olefins (NHO), with demonstrated ability to promote or catalyse such reactions' [2]. The 1H NMR spectrum confirms the olefinic protons as two doublets at δ 4.74 (J = 2.2 Hz, 1H) and δ 3.68 (J = 2.2 Hz, 1H), while 13C NMR shows the exocyclic =CH2 carbon at δ 87.43 [1]. Generic 3-phenyl-3,4-dihydro-2(1H)-quinazolinones lacking this methylene group do not possess NHO-type reactivity and cannot serve as mechanistic probes or catalysts requiring a polarized, electron-rich exocyclic olefin.

N-Heterocyclic Olefins Organocatalysis Synthetic Intermediates

Oxo-Thione Differentiation: Hard vs. Soft Base Character Affecting Metal Coordination and Biological Profile

The target oxo compound (C=O at position 2) and its thione analog (C=S at position 2, HPhqS) share the same 4-methylene-3-phenyl core but differ fundamentally in their hard/soft acid-base character. The oxo compound acts as a harder Lewis base (oxygen donor), while HPhqS acts as a soft base (sulfur donor). This difference is directly evidenced by the distinct coordination modes reported for HPhqS with Pd(II) and Pt(II): monodentate S-donation in [MCl2(HPhqS)2] and bidentate N,S-chelation in [M(PhqS)2] [1]. The oxo analog is expected to favor O-donation or O,N-chelation with harder metal ions, yielding complexes with different geometries, stabilities, and biological activities. Quantitatively, the HPhqS ligand itself showed limited cytotoxicity, while its [PtCl2(HPhqS)2] complex achieved IC50 = 3.479 ± 0.162 μM against MCF-7 breast cancer cells and its [PdCl2(HPhqS)2] complex showed IC50 = 4.291 ± 0.181 μM [1]. The oxo compound's distinct donor properties predict a different metal-dependent biological potency profile, though direct comparative cytotoxicity data for the oxo analog are not yet published.

Coordination Chemistry Metal Complexes Ligand Design

Physicochemical Identity Markers for QC Verification vs. Regioisomeric and Substituted Analogs

The compound exhibits characteristic spectroscopic signatures that enable unambiguous identity verification and discrimination from closely related analogs. Key diagnostic markers include: melting point 186–188 °C (Lit. 188–190 °C) [1][2]; 1H NMR (400 MHz, CDCl3) exocyclic methylene protons at δ 4.74 (d, J = 2.2 Hz) and δ 3.68 (d, J = 2.2 Hz), with the N1–H singlet at δ 8.18 [1]; 13C NMR (101 MHz, CDCl3) carbonyl C=O at δ 150.88, exocyclic =CH2 at δ 87.43 [1]; HRMS (ESI) calc. for C15H12N2O [M + H]+: 237.1022 [1]. These values differentiate the compound from the 3-(o-tolyl) analog (7b, mp 204–207 °C), the 3-(4-methoxyphenyl) analog, and the 6,7-dimethyl analog (CAS 351225-43-9). The simplicity of the 1H NMR pattern (two well-separated methylene doublets with geminal coupling J = 2.2 Hz) provides a rapid, instrument-agnostic QC acceptance criterion.

Quality Control Analytical Chemistry Compound Identity Verification

Biological Target Class Potential: FGFR Kinase Inhibition Scaffold vs. Generic Quinazolinones

Sbei et al. (2018) explicitly identify 4-methylene quinazolin-2-one core structures as 'new potential inhibitors of FGFR kinases with substantial therapeutic value in different cancers, including breast, pancreatic or prostate cancers' [1]. This places the target compound within a biologically validated target class distinct from other quinazolinone subclasses (e.g., Na+/Ca2+ exchanger inhibitors, α-glucosidase inhibitors, or BRD4 inhibitors) [2][3]. Importantly, the broader 3-substituted phenyl quinazolinone class has demonstrated anticancer activity: a recent study of 3-substituted phenyl quinazolinone derivatives reported the most potent analog with IC50 values of 12.84 ± 0.84 and 10.90 ± 0.84 μM against MCF-7 and SW480 cell lines, comparable to cisplatin and erlotinib as positive controls [4]. While direct FGFR inhibition data for the specific 4-methylene-3-phenyl compound have not been reported, the scaffold's explicit designation as an FGKR-targeting chemotype by independent investigators provides a class-level rationale for its selection in kinase inhibitor discovery programs over quinazolinones with saturated 4-positions that lack this annotation.

FGFR Kinase Anticancer Kinase Inhibitor Scaffold

Procurement-Relevant Application Scenarios for 4-Methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone


Medicinal Chemistry: FGFR Kinase Inhibitor Hit-to-Lead and Scaffold Hopping Programs

This compound is the prototypical representative of the 4-methylene quinazolin-2-one scaffold explicitly designated as a new FGFR kinase inhibitor chemotype [1]. In hit-to-lead campaigns targeting FGFR-driven cancers (breast, pancreatic, prostate), the compound serves as the unsubstituted parent scaffold for systematic SAR exploration at the 3-phenyl ring and the 6- and 7-positions of the quinazolinone core. Its demonstrated synthetic accessibility (90% yield, metal-free, chromatography-free) enables rapid parallel analog synthesis [2]. The exocyclic methylene group additionally provides a unique vector for fragment growth or covalent inhibitor design not available in saturated 4-position analogs.

Organocatalysis: N-Heterocyclic Olefin (NHO)-Type Catalyst Precursor Development

The exocyclic methylene group renders this compound a structural analog of N-heterocyclic olefins (NHOs), which are established organocatalysts for polymerization and small-molecule transformations [1]. The compound can be evaluated as a neutral, electron-rich olefin catalyst or as a ligand precursor for main-group and transition-metal NHO complexes. Its procurement is specifically justified for research groups exploring NHO-type reactivity in quinazolinone frameworks, a niche that generic quinazolinones cannot address. The well-characterized NMR signature (δ 4.74 and 3.68 ppm, J = 2.2 Hz) provides a convenient spectroscopic handle for monitoring olefin-based reactions [2].

Coordination Chemistry: Hard-Base O-Donor Ligand for Biologically Active Metal Complexes

The oxo compound provides a hard-base O-donor (and potential N,O-chelating) ligand framework complementary to the soft-base S-donor thione analog HPhqS, which has already demonstrated Pd(II) and Pt(II) complex formation with MCF-7 cytotoxicity (IC50 = 3.48–4.29 μM) [3]. Researchers investigating complexes with harder metal ions (Fe, Cu, Zn, Ru) for anticancer, antibacterial, or catalytic applications should procure the oxo compound rather than the thione analog. The oxo ligand's distinct donor properties predict different complex geometries, redox potentials, and biological selectivities.

Process Chemistry: Demonstration of Scalable, Metal-Free Heterocycle Synthesis for Contract Manufacturing

This compound is a demonstrated case study for scalable, green quinazolinone synthesis. The Yan et al. (2019) protocol—NaOH (10 mol%), MeCN, RT, air atmosphere, filtration-only purification, 90% yield at 20 mmol—has been explicitly positioned as suitable for industrial use [2]. For CROs and CDMOs evaluating contract synthesis feasibility, the published scale-up data provide a validated starting point for tech transfer, with water as the only stoichiometric byproduct and no requirement for catalyst removal, chromatography, or inert atmosphere equipment. This directly reduces the cost, cycle time, and environmental burden relative to metal-catalyzed or chromatography-intensive routes to substituted analogs.

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